molecular formula C15H20O3 B1244800 (+)-Bisabolangelone

(+)-Bisabolangelone

Cat. No. B1244800
M. Wt: 248.32 g/mol
InChI Key: GNWNPLBSEQDDQV-VRBKASCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Bisabolangelone is a natural product found in Angelica pubescens with data available.

Scientific Research Applications

  • Anti-Inflammatory Properties :

    • Inhibition of Inflammatory Mediators : Bisabolangelone, isolated from Ostericum koreanum, exhibits anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophage cells. It significantly inhibits nitric oxide, prostaglandin E2, and pro-inflammatory cytokines, suggesting potential therapeutic effects in inflammatory conditions (Jung et al., 2010).
    • Impact on Dendritic Cell Functions : Another study on bisabolangelone isolated from Angelica koreana roots shows that it attenuates the production of pro-inflammatory cytokines in dendritic cells, impacting their migration and activation abilities. This finding is significant for understanding the compound's role in innate and adaptive immune responses (Kim et al., 2013).
  • Anti-Ulcer Activities :

    • Bisabolangelone has been evaluated for its anti-ulcer effects. A study involving bisabolangelone from Angelica polymorpha showed significant reduction in ulcer lesions and inhibition of H+/K+-ATPase activity, highlighting its potential as an anti-ulcer agent (Wang et al., 2009).
  • Neuroprotective Effects :

    • A study demonstrated the neuroprotective effect of bisabolangelone against hydrogen peroxide-induced neurotoxicity in human neuroblastoma cells. This suggests its potential in treating neurodegenerative diseases (Wang et al., 2015).
  • Insecticidal and Antifeedant Activity :

    • Bisabolangelone exhibits antifeedant activity against various insect species, including Pieris brassicae larvae. It demonstrates potential for use in pest control (Benz et al., 1989).
  • Anticancer Potential :

    • Research has isolated bisabolangelone as a cytotoxic component against L1210 and HL-60 cells from Angelicae Koreanae Radix, indicating its potential in cancer treatment (Bae et al., 1994).
  • Melanin Production Inhibition :

    • Bisabolangelone from Angelica koreana Maxim. inhibits melanin production in α-melanocyte stimulating hormone-activated cells. This could have implications for treating hyperpigmentation disorders (Roh et al., 2011).

properties

Product Name

(+)-Bisabolangelone

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one

InChI

InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1

InChI Key

GNWNPLBSEQDDQV-VRBKASCLSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O

Canonical SMILES

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O

synonyms

bisabolangelone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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